molecular formula C16H16N2O2 B071961 N'-Benzoyl-N,N'-dimethylbenzohydrazide CAS No. 1226-43-3

N'-Benzoyl-N,N'-dimethylbenzohydrazide

Cat. No. B071961
CAS RN: 1226-43-3
M. Wt: 268.31 g/mol
InChI Key: PQEZHJRKUSZEBK-UHFFFAOYSA-N
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Description

N'-Benzoyl-N,N'-dimethylbenzohydrazide is a chemical compound with diverse applications in various fields of chemistry and biology. It belongs to a class of compounds known as benzohydrazides, which are known for their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of N'-Benzoyl-N,N'-dimethylbenzohydrazide-related compounds often involves reactions with benzaldehydes and carbohydrazides. For instance, Karrouchi et al. (2020) synthesized a related compound by reacting 4-dimethylaminobenzaldehyde with carbohydrazide, characterizing it through various spectroscopic methods like FT-IR, NMR, and X-ray diffraction (Karrouchi et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like X-ray diffraction. This allows for a detailed understanding of their molecular geometry, bond lengths, and angles. Karrouchi et al. (2020) used single crystal X-ray diffraction for this purpose, providing insights into the optimized molecular structures (Karrouchi et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of N'-Benzoyl-N,N'-dimethylbenzohydrazide and related compounds can be inferred from their electronic and steric properties. Studies like those by Karrouchi et al. (2020) often include theoretical investigations using computational methods like Density Functional Theory (DFT), which help in understanding their reactivity (Karrouchi et al., 2020).

Scientific Research Applications

Application Summary

“N’-Benzoyl-N,N’-dimethylbenzohydrazide” has been studied for its potential use as an insecticide . The compound was part of a series of benzoheterocyclecarbonyl analogues that were synthesized and tested for their insecticidal activity .

Methods of Application

The N’-benzoyl group of N-tert-butyl-N’-benzoyl-3,5-dimethylbenzohydrazide was converted to a series of benzoheterocyclecarbonyl groups . This was done to investigate the potential usefulness of superimposing a hydrazine insecticide on 20-hydroxyecdysone .

Results or Outcomes

The analogues with benzodioxole, benzodioxane, benzodioxapine, indole, benzoxazole, benzoxazine or benzothiazole instead of the phenyl group were synthesized and tested for their insecticidal activity against the common cutworm (Spodoptera litura F) . Some of these analogues showed high insecticidal activities, superior to that of the original compound and equal to that of the commercial insecticide tebufenozide (RH-5992) .

properties

IUPAC Name

N'-benzoyl-N,N'-dimethylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-17(15(19)13-9-5-3-6-10-13)18(2)16(20)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEZHJRKUSZEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061632
Record name Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide
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Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Benzoyl-N,N'-dimethylbenzohydrazide

CAS RN

1226-43-3
Record name Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide
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Record name Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide
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Record name 1226-43-3
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Record name Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide
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Record name Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide
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Record name 2'-benzoyl-1',2'-dimethylbenzohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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